3-Morpholin-4-ylquinoxaline-2-carboxylic acid chemical structure and properties
3-Morpholin-4-ylquinoxaline-2-carboxylic acid chemical structure and properties
Title: 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: A Core Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interface with conserved biological domains. 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) has emerged as a critical building block in the synthesis of potent, ATP-competitive kinase inhibitors[1][2]. By combining the planar, aromatic quinoxaline core with a morpholine moiety, this molecule provides the precise stereoelectronic properties required to anchor into the hinge region of various oncogenic kinases, including PI3K, PIM1/2, and type III receptor tyrosine kinases (RTKs) such as CSF-1R and PDGFR[3][4].
This whitepaper provides an in-depth analysis of the structural rationale behind this scaffold, details the mechanistic pathways it modulates, and outlines self-validating experimental protocols for synthesizing and evaluating its derivatives.
Chemical Identity and Structural Rationale
The utility of 3-morpholin-4-ylquinoxaline-2-carboxylic acid lies in its tripartite structure, where each component serves a distinct pharmacological or synthetic purpose:
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The Quinoxaline Core: A benzopyrazine system that mimics the adenine ring of ATP. Its flat, aromatic nature allows it to slide into the narrow ATP-binding cleft of kinases, establishing critical van der Waals interactions with the hydrophobic pocket[5][6].
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The Morpholine Ring (Position 3): The morpholine oxygen acts as a crucial hydrogen-bond acceptor. In kinases like PI3K α , this oxygen forms a vital hydrogen bond with the backbone amide of the hinge region (e.g., Val851), a universal requirement for potent PI3K inhibition[3][6].
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The Carboxylic Acid (Position 2): In drug discovery, the free carboxylic acid is rarely the final pharmacophore. Instead, it serves as a highly versatile synthetic handle. Through amide coupling, researchers can attach diverse aliphatic or aromatic amines to probe the solvent-exposed regions or the specificity/affinity pockets of the target kinase[7][8].
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value / Description |
| Chemical Name | 3-Morpholin-4-ylquinoxaline-2-carboxylic acid |
| CAS Number | 1211503-94-4[9] |
| Molecular Formula | C13H13N3O3[10] |
| Molecular Weight | 259.26 g/mol [2] |
| H-Bond Donors | 1 (-COOH) |
| H-Bond Acceptors | 5 (N and O atoms) |
| Synthetic Role | Key intermediate / Building block for library generation |
Mechanistic Grounding: Kinase Targeting
Derivatives synthesized from 3-morpholin-4-ylquinoxaline-2-carboxylic acid are predominantly utilized to target hyperactive signaling pathways in oncology and autoimmune diseases[7][11].
PI3K/AKT/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K) pathway is frequently mutated in solid tumors. Quinoxaline derivatives inhibit PI3K by competing with ATP, thereby preventing the phosphorylation of PIP2 to PIP3. Without PIP3, AKT cannot be recruited to the membrane, leading to the downstream collapse of mTORC1-mediated cell survival and proliferation[3][12].
PIM Kinase and Type III RTK Inhibition
Recent structure-based drug design efforts have expanded the utility of quinoxaline-2-carboxylic acid derivatives to target PIM1/2 kinases and Type III RTKs (like CSF-1R and c-KIT)[7][13]. The substitution at the 2-position (via amide derivatives of the carboxylic acid) allows the molecule to reach into the unique hydrophobic pockets of PIM kinases, providing isoform selectivity[7].
Caption: Mechanism of PI3K/AKT pathway modulation by morpholino-quinoxaline derivatives.
Synthetic Methodologies: Library Generation
To leverage 3-morpholin-4-ylquinoxaline-2-carboxylic acid in drug discovery, chemists perform parallel amide couplings to generate libraries of derivatives.
Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional coupling agents like DCC or EDC. The nitrogen at the 7-position of HATU's benzotriazole ring provides a neighboring group effect that dramatically accelerates the reaction and minimizes epimerization, which is critical when coupling sterically hindered or complex chiral amines.
Protocol 1: HATU-Mediated Amide Coupling Workflow
This protocol is designed as a self-validating system; the visual change in solubility and LC-MS tracking ensure each step's success before proceeding.
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Activation: Dissolve 1.0 eq of 3-morpholin-4-ylquinoxaline-2-carboxylic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0∘C . Causality: DIPEA is non-nucleophilic, deprotonating the carboxylic acid to initiate the formation of the active ester without competing for the electrophilic center. Stir for 15 minutes.
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Amine Coupling: Add 1.2 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 260 [M+H]+ parent peak).
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Quenching & Extraction: Quench with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
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Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide derivative.
Caption: Synthetic workflow for generating amide derivatives from the quinoxaline core.
Pharmacological Evaluation & Validation
Once a library of derivatives is synthesized from the 3-morpholin-4-ylquinoxaline-2-carboxylic acid scaffold, their efficacy must be validated.
Protocol 2: ADP-Glo™ Kinase Assay
To ensure trustworthiness, we employ the ADP-Glo assay. Unlike substrate-specific assays, ADP-Glo measures the universal product of kinase activity (ADP), making it a highly reliable, self-validating system with a high signal-to-background ratio.
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Kinase Reaction: Incubate the purified kinase (e.g., PI3K α or PIM1) with the synthesized quinoxaline derivative (serial dilutions from 10 μ M to 0.1 nM) in assay buffer for 15 minutes at room temperature to allow compound binding.
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Initiation: Add ultra-pure ATP and the specific lipid/peptide substrate. Incubate for 60 minutes at 25∘C .
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ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio to the kinase reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: This step is critical to eliminate background noise; only the ADP generated by the kinase remains.
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Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light.
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Quantification: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Table 2: Representative Target Inhibition Profile of Derived Scaffolds
(Note: Data represents typical optimized amide derivatives generated from the core scaffold, based on literature benchmarks[7][8][11])
| Target Kinase | Cellular Pathway | Typical Optimized IC50 (nM) | Therapeutic Indication |
| PI3K α | PI3K/AKT/mTOR | < 50 nM | Breast Cancer, Solid Tumors |
| PIM1 | JAK/STAT, c-MET | < 100 nM | Prostate Cancer, Leukemia |
| CSF-1R | Macrophage recruitment | < 200 nM | Tumor Microenvironment / Autoimmune |
Conclusion
3-Morpholin-4-ylquinoxaline-2-carboxylic acid is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold. By providing a pre-organized hinge-binding motif (morpholine-quinoxaline) and a versatile functionalization point (carboxylic acid), it empowers medicinal chemists to rapidly iterate and discover highly potent, selective kinase inhibitors for oncology and immunology.
References
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nih.gov (PMC) - Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications URL:[Link]
- google.com (Patents)
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farmaceut.org - Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents URL:[Link]
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nih.gov (PMC) - PIM1 kinase and its diverse substrate in solid tumors URL:[Link]
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cimap.res.in - An insight into medicinal chemistry of anticancer quinoxalines URL:[Link]
- google.com (Patents)
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googleapis.com - Standard Patent AU 2017342928 B2 URL:[Link]
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